2-Fluoro-6-(4-methoxyphenoxy)benzylamine
Description
Contextualization within Fluorinated Aromatic Amines and Benzylamine (B48309) Derivatives
2-Fluoro-6-(4-methoxyphenoxy)benzylamine belongs to the classes of fluorinated aromatic amines and benzylamine derivatives, both of which are of significant interest in drug discovery. The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated compounds are prevalent in a wide range of pharmaceuticals.
Benzylamine derivatives, on the other hand, are integral to the structure of numerous biologically active compounds, including agents for treating tuberculosis, cancer, and neurological disorders. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The benzylamine scaffold provides a versatile platform for synthetic modifications to optimize pharmacological activity.
Architectural Significance of the Phenoxy-Benzylamine Motif in Advanced Chemical Synthesis
The phenoxy-benzylamine motif present in this compound is a key structural feature. This arrangement provides a specific three-dimensional shape that can facilitate interactions with biological macromolecules. The synthesis of such motifs is a focal point in the development of new chemical entities.
The preparation of this compound can be conceptualized through a multi-step synthetic pathway. A plausible route involves the initial synthesis of a benzonitrile (B105546) precursor, followed by its reduction to the final benzylamine. For instance, the synthesis of the related 4-(4-alkylphenoxy)benzonitriles has been achieved by reacting a metal salt of a phenol (B47542) derivative with a halogenated benzonitrile. google.com This intermediate can then be reduced to the corresponding benzylamine. A general method for the synthesis of benzylamine derivatives involves the reductive amination of the corresponding benzaldehyde (B42025). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
A laboratory-scale synthesis of a precursor to the title compound, 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile (B1226281), has been described. This involves the reaction of 2-fluoro-6-chlorobenzonitrile with 4-methoxyphenol (B1676288) in the presence of potassium carbonate in a solvent such as dimethylformamide (DMF). The subsequent reduction of the nitrile group would yield this compound. The synthesis of various fluorinated benzylamines often involves multi-step processes including lithiation, formylation, reduction, halogenation, and replacement reactions. google.com
Academic Research Trajectories and Intellectual Merit of Investigating this compound
The intellectual merit of investigating this compound lies in its potential as a key intermediate for the synthesis of novel compounds with valuable biological activities. While specific research exclusively focused on this compound is not extensively published in peer-reviewed academic literature, its structural components are present in molecules explored in pharmaceutical research and development.
For example, the phenoxy-pyrimidine moiety linked to a benzylamine-like structure is found in compounds investigated as potential therapeutics. The structural similarity of this compound to intermediates used in the synthesis of such complex molecules suggests its value as a building block. The investigation of such compounds is often driven by the search for new drugs targeting a variety of diseases.
The academic pursuit of molecules like this compound is propelled by the continuous need for novel chemical scaffolds in drug discovery. The synthesis and characterization of such compounds contribute to the broader understanding of structure-activity relationships and provide the foundational elements for future therapeutic innovations.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-6-(4-methoxyphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFFAIVQBHBAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 6 4 Methoxyphenoxy Benzylamine
Reactivity at the Amine Functionality
The primary benzylic amine group is a key locus of reactivity in 2-Fluoro-6-(4-methoxyphenoxy)benzylamine. The lone pair of electrons on the nitrogen atom imparts significant nucleophilic and basic character, making it susceptible to reaction with a wide array of electrophiles. libretexts.orgstudymind.co.uk
Nucleophilic Reactions and Derivatization Chemistry
The primary amine functionality is readily available for nucleophilic attack. This reactivity is often exploited in derivatization chemistry, a set of techniques used to modify a compound to improve its properties for analysis, such as enhancing volatility for gas chromatography or increasing ionization efficiency for mass spectrometry. Common derivatization strategies for primary amines include acylation and silylation. For instance, reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), would yield a stable, electron-capturing amide derivative.
| Reaction Type | Reagent Example | Expected Product | Purpose of Derivatization |
|---|---|---|---|
| Fluoroacylation | Trifluoroacetic anhydride (TFAA) | N-(2-Fluoro-6-(4-methoxyphenoxy)benzyl)-2,2,2-trifluoroacetamide | Increases volatility and electron capture detection (GC-ECD) |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(Trimethylsilyl)-1-(2-fluoro-6-(4-methoxyphenoxy)phenyl)methanamine | Increases thermal stability and volatility for GC-MS analysis |
Condensation Reactions for Imine and Schiff Base Formation
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. The formation of the imine product is often favored by the removal of water as the reaction progresses. The conjugation of the resulting imine with aromatic rings can further stabilize the product.
| Carbonyl Compound | Reaction Conditions | Expected Imine (Schiff Base) Product |
|---|---|---|
| Benzaldehyde (B42025) | Acid or base catalysis, removal of water | (E)-N-(2-Fluoro-6-(4-methoxyphenoxy)benzylidene)aniline derivative |
| Acetone | Acid catalysis, Dean-Stark trap | N-((2-Fluoro-6-(4-methoxyphenoxy)phenyl)methyl)propan-2-imine |
Alkylation and Acylation Processes
The nucleophilic nature of the amine allows for straightforward alkylation and acylation reactions.
Alkylation: The reaction of the primary amine with alkyl halides via a nucleophilic substitution (SN2) mechanism leads to the formation of N-alkylated products. msu.edumsu.edu A significant challenge in this process is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and quaternary ammonium salts. acs.orgnih.govresearchgate.net Using a large excess of the primary amine can favor the mono-alkylated product.
Acylation: In contrast, N-acylation with reagents like acyl chlorides or acid anhydrides is a highly efficient and easily controlled reaction. tandfonline.com The amine attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic addition-elimination sequence to form a stable amide. chemguide.co.uklibretexts.org The resulting amide is significantly less basic and nucleophilic than the starting amine, which effectively prevents further acylation. nih.gov
| Process | Reagent Example | Expected Product | Reaction Class |
|---|---|---|---|
| Alkylation | Methyl iodide (CH₃I) | N-Methyl-1-(2-fluoro-6-(4-methoxyphenoxy)phenyl)methanamine | Nucleophilic Substitution (SN2) |
| Acylation | Acetyl chloride (CH₃COCl) | N-(2-Fluoro-6-(4-methoxyphenoxy)benzyl)acetamide | Nucleophilic Acyl Substitution |
Reactivity of the Fluoroaryl Moiety
The fluoroaryl ring of the molecule presents a second major site for chemical transformation. Its reactivity is governed by the electronic and steric interplay of the fluorine, aminomethyl, and phenoxy substituents.
Investigation of Ortho-Fluorine Effects on Regioselectivity in C-H Activation
Transition metal-catalyzed C-H activation is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is often controlled by a directing group that coordinates to the metal center and positions it in proximity to a specific C-H bond, typically in the ortho position. rsc.org In this compound, the amine functionality can serve as such a directing group.
The presence of a fluorine atom ortho to a C-H bond is known to enhance the bond's reactivity toward metalation. nih.govacs.org This is attributed to the fluorine's strong inductive effect, which increases the acidity of the adjacent C-H proton. In this molecule, the primary directing influence would be the amine group, guiding the catalyst toward the C-H bond at the C3 position. The fluorine at the C2 position would likely exert a secondary, activating influence on this same C-H bond, potentially facilitating a more efficient or selective C-H functionalization at this site compared to a non-fluorinated analogue. nih.gov
Aromatic Electrophilic and Nucleophilic Substitution Susceptibility
Aromatic Electrophilic Substitution (EAS)
The fluoroaryl ring is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the combined influence of its three substituents. wikipedia.org
-O-(4-methoxyphenyl) group: The ether oxygen is a strong activating group, donating electron density to the ring via resonance. It is an ortho, para-director. organicmystery.com
-CH₂NH₂ group: The aminomethyl group is also activating and ortho, para-directing.
-F group: The fluorine atom is a deactivating group due to its strong inductive electron withdrawal. However, it is also an ortho, para-director because its lone pairs can donate into the pi-system to stabilize the cationic intermediate (arenium ion) formed during ortho or para attack. masterorganicchemistry.com
The positions ortho and para to the powerful activating phenoxy group are C3 and C5, respectively. The C3 position is also ortho to the aminomethyl group. The C5 position is para to the fluorine atom. Consequently, these positions (C3 and C5) are highly activated, and electrophilic attack, such as nitration or halogenation, is expected to occur preferentially at these sites. lkouniv.ac.inmasterorganicchemistry.com
Aromatic Nucleophilic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.com In this compound, the fluoroaryl ring is substituted with electron-donating groups (phenoxy, aminomethyl), making it electron-rich. Therefore, classical SNAr to displace the fluorine atom is predicted to be highly unfavorable.
However, modern synthetic methods, such as organic photoredox catalysis, have been shown to enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions. nih.gov Such advanced methodologies could potentially be applied to achieve the substitution of the fluorine atom in this molecule, a transformation that would be inaccessible through traditional thermal SNAr pathways. mdpi.com
Reactivity Associated with the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound represents a site of potential chemical transformation, primarily through cleavage reactions. While direct studies on this specific molecule are not prevalent, the reactivity can be inferred from established methods for aryl ether cleavage. These reactions are of significant interest for deprotection strategies in organic synthesis and for the degradation of lignin model compounds.
Cleavage of aryl ethers can be achieved under various conditions, including strong acids, nucleophilic reagents, and catalytic methods. For instance, reagents like boron tribromide are effective for cleaving aromatic methyl ethers. More recent methodologies focus on milder and more selective approaches. Photocatalytic methods, for example, have been developed for the deprotection of phenolic ethers and esters, demonstrating high selectivity for C(sp³)–O bond cleavage in aryl-alkyl ethers over aliphatic ethers. chemrxiv.org This suggests that the benzyl (B1604629) C-O bond within the phenoxy ether moiety of the target molecule could be susceptible to cleavage under specific catalytic conditions.
Microwave-assisted cleavage of C–O linkages in compounds like benzyl phenyl ether, a structural analog, has been investigated using catalysts such as Pd/C and Ru/C. researchgate.net These studies highlight the potential for transition metal catalysts to promote the cleavage of the ether bond, leading to the formation of corresponding phenol (B47542) and benzyl alcohol derivatives. researchgate.net The efficiency and selectivity of such cleavage can be influenced by the choice of catalyst and reaction conditions.
Transition Metal-Mediated C-H Bond Activation Studies
The presence of a directing group (the benzylamine) and activating/deactivating substituents (fluorine and phenoxy) on the aromatic ring makes this compound a candidate for transition metal-catalyzed C-H bond activation. This powerful synthetic strategy allows for the direct functionalization of otherwise inert C-H bonds.
Cyclopalladation is a well-established method for intramolecular C-H activation, where a metal center coordinates to a directing group and subsequently activates a nearby C-H bond to form a stable metallacycle. In the case of fluorinated N,N-dimethylbenzylamines, studies have shown that the regioselectivity of cyclopalladation is highly dependent on the palladium source and reaction conditions. researchgate.net
When using palladium acetate, which is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, a mixture of regioisomers is often obtained. researchgate.netnih.gov This lack of selectivity suggests that the electronic preference for C-H activation is not strong enough to overcome the formation of multiple products. Conversely, when lithium tetrachloropalladate (Li₂PdCl₄) is used, the reaction is thought to proceed via an electrophilic aromatic substitution (SEAr) mechanism, leading to complete regioselectivity for C-H activation para to the fluorine substituent. researchgate.net This highlights the crucial role of the mechanistic pathway in determining the outcome of the reaction.
The structure of the resulting palladacycles is also influenced by the fluorine substitution pattern. X-ray crystallographic analyses have revealed that the number and position of fluorine atoms affect the "clamshell" structure of acetate-bridged palladacycles, while chloride-bridged palladacycles tend to be planar. researchgate.net
Table 1: Regioselectivity in Cyclopalladation of Fluorinated Benzylamines
| Substrate | Palladium Source | Proposed Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Mono- and difluorinated N,N-dimethylbenzylamines | Pd(OAc)₂ | CMD | Mixture of regioisomers | researchgate.net |
| Mono- and difluorinated N,N-dimethylbenzylamines | Li₂PdCl₄ | SEAr | Selective C-H activation para to fluorine | researchgate.net |
Manganese-catalyzed C-H activation has emerged as a valuable tool in organic synthesis. Studies on meta-fluorinated benzylamines and 2-phenylpyridines have demonstrated the significant influence of fluorine substituents on the regioselectivity of cyclomanganation. whiterose.ac.uk The presence of a fluorine atom directs the C-H metalation to the ortho position. whiterose.ac.uk
For instance, the cyclomanganation of a meta-fluorinated benzylamine (B48309) derivative yielded the ortho-metalated complex as the major product. whiterose.ac.uk Similarly, a difluorinated derivative also showed high selectivity for the ortho C-H bond, indicating a strong directing effect of the fluorine atom that overrides other electronic or steric influences. whiterose.ac.uk This "ortho-fluorine effect" has been investigated through kinetic analysis, revealing that the presence of additives such as benzoic acid can enhance the rate and selectivity of the reaction. whiterose.ac.uk
Table 2: Effect of Fluorine Substitution on Cyclomanganation
| Substrate | Product Distribution (ortho:para) | Yield (%) | Reference |
|---|---|---|---|
| meta-fluorinated benzylamine | Major ortho product | N/A | whiterose.ac.uk |
| difluorinated benzylamine | 99:1 | 52 | whiterose.ac.uk |
| meta-fluorinated 2-phenylpyridine (with PhCO₂H) | 17:1 | N/A | whiterose.ac.uk |
| difluorinated 2-phenylpyridine (with PhCO₂H) | 29:1 | N/A | whiterose.ac.uk |
The control of regioselectivity in C-H functionalization is a central challenge. Mechanistic studies provide crucial insights into the factors governing this selectivity. In the context of fluorinated benzylamines, the choice of transition metal and the reaction conditions are paramount.
For palladium-catalyzed reactions, the mechanism can be switched between CMD and SEAr pathways by changing the palladium precursor and ligands, leading to different regiochemical outcomes. researchgate.net The subtle interplay between the substrate-to-palladium ratio and the solvent can also alter the regioselectivity, suggesting the involvement of higher-order cyclopalladated intermediates. nih.gov
In manganese-catalyzed systems, the addition of carboxylic acids has been shown to accelerate the reaction and improve selectivity. whiterose.ac.uk Kinetic studies using in situ NMR and IR spectroscopy have been instrumental in elucidating the role of such additives and understanding the underlying reaction mechanism. whiterose.ac.uk These mechanistic probes are essential for rationally designing selective C-H functionalization reactions. The ability to switch site-selectivity by modulating catalyst systems or additives is a key goal in modern synthetic chemistry, enabling the late-stage functionalization of complex molecules. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 4 Methoxyphenoxy Benzylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of all atoms in the 2-Fluoro-6-(4-methoxyphenoxy)benzylamine structure. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei result in signal splitting (coupling), providing rich structural information.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region is expected to be complex due to the two distinct phenyl rings. The protons on the fluorinated ring are influenced by the fluorine atom and the ether linkage, while the protons on the methoxy-substituted ring show a characteristic AA'BB' system.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of its position. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is simpler, expected to show a single primary resonance for the one fluorine atom. The multiplicity of this signal will be a result of coupling to the ortho and meta protons on the same ring, providing further confirmation of its location.
Table 1: Hypothetical NMR Data for this compound (in CDCl₃)
| Atom Type | Assignment | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | H-3 | ~ 6.85 | t, J = 8.5 Hz |
| H-4 | ~ 7.25 | dd, J = 8.5, 6.0 Hz | |
| H-5 | ~ 6.70 | d, J = 8.5 Hz | |
| H-2', H-6' | ~ 6.95 | d, J = 9.0 Hz | |
| H-3', H-5' | ~ 6.88 | d, J = 9.0 Hz | |
| -CH₂NH₂ | ~ 3.90 | s | |
| -OCH₃ | ~ 3.78 | s | |
| -NH₂ | ~ 1.60 | s (broad) | |
| ¹³C NMR | C-1 | ~ 128.5 (d, JCF ≈ 15 Hz) | |
| C-2 | ~ 160.0 (d, JCF ≈ 245 Hz) | ||
| C-3 | ~ 112.0 (d, JCF ≈ 3 Hz) | ||
| C-4 | ~ 130.0 | ||
| C-5 | ~ 115.5 | ||
| C-6 | ~ 155.0 (d, JCF ≈ 10 Hz) | ||
| C-1' | ~ 151.0 | ||
| C-4' | ~ 155.5 | ||
| C-2', C-3', C-5', C-6' | ~ 118.0, 114.8 | ||
| -CH₂NH₂, -OCH₃ | ~ 40.5, 55.6 | ||
| ¹⁹F NMR | F-2 | ~ -115.0 | m |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. slideshare.net
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent aromatic protons H-3, H-4, and H-5 on the fluorinated ring, confirming their sequence. Similarly, a correlation between H-2'/H-6' and H-3'/H-5' on the methoxy-substituted ring would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. youtube.com It would be used to definitively assign each protonated carbon by correlating the ¹H signals with their corresponding ¹³C signals (e.g., H-3 to C-3, H-4 to C-4, the -CH₂- protons to the -CH₂- carbon, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the entire molecular structure. science.gov Crucial correlations would include:
The protons of the aminomethyl group (-CH₂) to the aromatic carbons C-1, C-2, and C-6, confirming the benzylamine (B48309) fragment.
The protons of the methoxy (B1213986) group (-OCH₃) to the C-4' carbon, confirming the methoxy substituent's position.
The aromatic protons H-3' and H-5' to the C-1' carbon, which is linked to the ether oxygen, thereby connecting the two aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. A key NOESY correlation would be expected between the aminomethyl (-CH₂) protons and the H-5 proton of the same ring, confirming the spatial arrangement of the substituents around the fluoro-substituted phenyl ring.
In situ (in the reaction mixture) NMR is a powerful technique for monitoring reaction progress in real-time without the need for sample isolation. beilstein-journals.org For the synthesis of this compound, a potential route is the nucleophilic aromatic substitution of 2,6-difluorobenzylamine (B1295058) with 4-methoxyphenol (B1676288).
By setting up the reaction directly in an NMR tube, one could monitor the process using ¹⁹F NMR. The disappearance of the signal corresponding to the starting material (2,6-difluorobenzylamine) and the simultaneous appearance of a new signal for the product (this compound) at a different chemical shift would be observed. By acquiring spectra at regular time intervals, the concentration of reactants and products can be determined, allowing for the calculation of reaction rates and the elucidation of the reaction kinetics.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone of molecular analysis, providing information about a molecule's mass and, by extension, its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound, the molecular formula is C₁₄H₁₄FNO₂. synquestlabs.com
Table 2: Hypothetical HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FNO₂ |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 248.10815 |
| Hypothetical Measured Mass | 248.10831 |
| Mass Difference (ppm) | 0.64 |
The excellent agreement between the calculated and a hypothetical measured mass would provide strong evidence for the proposed molecular formula, ruling out other possibilities with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection specificity of MS. kuleuven.be It is an indispensable tool for assessing the purity of a synthesized compound and for performing quantitative analysis. sigmaaldrich.com
For purity assessment, a sample of this compound would be injected into a reverse-phase HPLC system (e.g., using a C18 column). The components of the sample are separated based on their polarity, with the eluent flowing directly into the mass spectrometer. A chromatogram would be generated, ideally showing a single major peak at a characteristic retention time. The mass spectrometer would confirm that this peak has the correct mass-to-charge ratio for the target compound (m/z = 248.1 for the [M+H]⁺ ion). Any other peaks would represent impurities, which could be identified by their respective mass spectra.
For quantitative analysis, a calibration curve would be constructed by analyzing solutions of the pure compound at known concentrations. The peak area from the LC-MS analysis of an unknown sample can then be compared to this calibration curve to accurately determine its concentration.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Specific Infrared (IR) and Raman spectroscopic data, including tables of vibrational frequencies and their corresponding functional group assignments for this compound, are not available in the public domain.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
There is no available UV-Vis spectroscopic data detailing the electronic transitions, such as the wavelength of maximum absorption (λmax), for this compound.
Without access to primary research data from scholarly articles or comprehensive database entries, any attempt to generate the requested content would rely on speculation and would not meet the required standards of scientific accuracy and detail.
Computational Chemistry and Theoretical Modeling of 2 Fluoro 6 4 Methoxyphenoxy Benzylamine
Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the intrinsic properties of 2-Fluoro-6-(4-methoxyphenoxy)benzylamine. DFT, with its balance of accuracy and computational cost, is a widely used method for studying the electronic structure of molecules. nih.gov
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure is determined by finding the minimum energy conformation. For a flexible molecule like this compound, with several rotatable bonds, conformational analysis is crucial. This involves systematically exploring the potential energy surface to identify various low-energy conformers.
The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. This analysis is vital as the biological activity and chemical reactivity of the molecule can be influenced by its preferred conformation.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | 180° | 0.00 |
| 2 | 60° | 1.52 |
| 3 | -60° | 1.55 |
Note: This table is illustrative and shows hypothetical data for different conformers.
The electronic structure of a molecule governs its reactivity. numberanalytics.com Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. numberanalytics.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. numberanalytics.comresearchgate.net A smaller gap suggests a more reactive molecule.
Charge distribution analysis provides insights into the partial charges on each atom, which can help in understanding intermolecular interactions. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. jocpr.comresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.62 |
Note: This table is illustrative and shows hypothetical data.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. jocpr.com It provides a detailed picture of the Lewis structure and deviations from it, which are described in terms of donor-acceptor interactions. These interactions, also known as hyperconjugation, can stabilize the molecule and influence its geometry and reactivity. NBO analysis can quantify the energy of these interactions, providing a deeper understanding of the electronic effects at play.
Reaction Mechanism Simulation and Transition State Analysis
Computational methods can be used to simulate chemical reactions and elucidate their mechanisms. mdpi.com For this compound, this could involve studying its synthesis or its interactions with biological targets. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
Transition state analysis is particularly important as it allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the kinetics of a reaction and for predicting reaction rates.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov This can be particularly useful for assigning signals in complex NMR spectra and for confirming the structure of the molecule. chemicalbook.comspectrabase.com
Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -CH₂NH₂ | 3.85 | 3.90 |
| Ar-H (ortho to F) | 7.10 | 7.15 |
| Ar-H (para to F) | 7.25 | 7.30 |
| -OCH₃ | 3.75 | 3.80 |
Note: This table is illustrative and shows hypothetical data.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical methods are excellent for studying the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, often in a solvent environment. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov
For this compound, MD simulations could be used to study its conformational flexibility in solution, its interactions with water molecules, or its binding to a biological target such as a protein. These simulations can provide valuable insights into the molecule's behavior in a more realistic environment.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Structure-Reactivity Studies
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are fundamental in medicinal chemistry and toxicology for predicting the activity of new or untested compounds.
A typical QSAR study involves a dataset of molecules with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:
Constitutional: Describing the basic molecular formula and connectivity.
Topological: Relating to the 2D representation of the molecule.
Geometrical: Based on the 3D structure of the molecule.
Quantum Chemical: Derived from quantum mechanical calculations, such as orbital energies and partial charges.
Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel compounds, such as this compound, provided it falls within the chemical domain of the model.
Without a specific biological activity or a dataset of related analogs for this compound, a QSAR study cannot be performed.
Topological Analysis of Electron Density
The topological analysis of electron density is a theoretical method derived from the Quantum Theory of Atoms in Molecules (QTAIM). This approach provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, a scalar field that can be calculated from quantum mechanical wavefunctions.
Key concepts in this analysis include:
Critical Points: Locations where the gradient of the electron density is zero. These are classified by rank and signature and correspond to atomic nuclei (nuclear critical points), bond paths (bond critical points), rings (ring critical points), and cages (cage critical points).
Bond Path: A line of maximum electron density linking two atomic nuclei, which serves as a universal indicator of a chemical bond.
Properties at the Bond Critical Point (BCP): The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the nature of the chemical bond. For instance, a high electron density and a negative Laplacian are characteristic of covalent bonds, while low electron density and a positive Laplacian are indicative of closed-shell interactions, such as ionic bonds or van der Waals interactions.
A topological analysis of the electron density of this compound would involve performing high-level quantum chemical calculations to obtain its electron density distribution. Subsequent analysis would identify all critical points and bond paths, allowing for a detailed characterization of the intramolecular interactions, such as the nature of the C-F, C-O, and C-N bonds, as well as potential non-covalent interactions. However, without specific published research on this molecule, a detailed analysis and corresponding data tables cannot be presented.
Applications and Advanced Utilities of 2 Fluoro 6 4 Methoxyphenoxy Benzylamine in Chemical Research
Strategic Building Block in Complex Organic Molecule Synthesis
In the field of organic chemistry, the strategic value of a building block is determined by its ability to efficiently contribute to the construction of more complex molecular architectures. 2-Fluoro-6-(4-methoxyphenoxy)benzylamine, with its distinct functional groups, serves as a key intermediate in multi-step synthetic pathways. The primary amine group is a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and the formation of imines, which are foundational reactions in the synthesis of diverse molecular scaffolds.
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and agrochemicals, as the inclusion of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. nih.govunipa.ite-bookshelf.de The synthesis of these structures often relies on versatile starting materials that can undergo cyclization reactions. nih.gov While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structure is inherently suited for such applications. The presence of the fluorinated aromatic ring and the reactive benzylamine (B48309) group makes it a promising candidate for constructing novel fluorinated heterocyles, such as fluoroquinolines, benzodiazepines, or other related pharmacophores. The general importance of fluorinated heterocycles is underscored by their prevalence in a significant number of recently approved pharmaceuticals. unipa.it
Beyond the direct synthesis of final products, this compound functions as a precursor to other advanced organic intermediates. Its chemical structure allows for modification to produce a variety of derivatives. For instance, the amine functionality can be transformed into other functional groups, or the aromatic rings can undergo further substitution, thereby generating a library of related compounds for screening in drug discovery or for use in the production of fine chemicals. Its designation as a "Material Building Block" by chemical suppliers highlights its role as a foundational component in synthetic chemistry. bldpharm.com
Derivatization for Specialized Analytical Probes
Derivatization is a common technique in analytical chemistry used to modify a target molecule to enhance its detectability or separability. mdpi.com This often involves attaching a tag that is fluorescent, chromophoric, or easily ionizable for mass spectrometry. mdpi.com Reagents that selectively react with primary amines are frequently used for this purpose. mdpi.com Although the primary amine group on this compound makes it theoretically suitable for such modifications, there is currently limited specific research available detailing its application in the development of specialized analytical probes.
Investigation in Materials Science
The investigation of organic molecules for applications in materials science is a rapidly growing field. Compounds containing fluorine are of particular interest for creating materials with enhanced thermal stability and chemical resistance. chemimpex.comnbinno.com
The prevention of metal corrosion is a critical industrial challenge, particularly in acidic environments. Organic molecules containing heteroatoms like nitrogen and oxygen can act as effective corrosion inhibitors by adsorbing onto the metal surface and creating a protective barrier. researchgate.netresearchgate.net
Research has been conducted on a closely related, non-fluorinated analogue, "2-(4-methoxyphenoxy) benzylamine HCl," to assess its ability to inhibit the corrosion of carbon steel in an acidic medium. researchgate.net The study utilized weight loss and hydrogen gas evolution methods to quantify the inhibitor's effectiveness at various concentrations and temperatures. researchgate.net The results indicated that the inhibition efficiency increased as the concentration of the inhibitor and the temperature were raised, suggesting a strong interaction with the metal surface. researchgate.net
Table 1: Research Parameters for Corrosion Inhibition Study of 2-(4-methoxyphenoxy) benzylamine HCl
| Parameter | Range Studied | Observation |
|---|---|---|
| Inhibitor Concentration | 50-250 ppm | Inhibition efficiency increases with higher concentration. researchgate.net |
| Temperature | 40-60 °C | Inhibition efficiency increases with higher temperature. researchgate.net |
The effectiveness of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. For the analogue 2-(4-methoxyphenoxy) benzylamine HCl, the mechanism is attributed to the formation of a protective film layer. researchgate.net The presence of nitrogen and oxygen atoms, along with the amine molecules, plays a crucial role in the adsorption process. researchgate.net These heteroatoms can donate lone-pair electrons to the vacant d-orbitals of the iron atoms on the steel surface, establishing a coordinate bond. This interaction facilitates the creation of a stable, adsorbed film that isolates the metal from the corrosive acidic environment, thereby preventing corrosion. researchgate.netcentriumenergy.com The improved performance at higher temperatures suggests that the adsorption process may be chemisorption, which involves stronger bond formation between the inhibitor and the metal. researchgate.net
Role as Corrosion Inhibitors in Acidic Media
Electrochemical and Gravimetric Studies of Inhibition Efficiency
The hydrochloride salt of a closely related analogue, 2-(4-methoxyphenoxy)benzylamine HCl, has been identified as a promising corrosion inhibitor for carbon steel in acidic environments. Its efficacy has been evaluated using key electrochemical and gravimetric techniques, namely the weight loss method and the hydrogen gas evolution method researchgate.net. These studies systematically investigated the compound's performance at various concentrations and temperatures to determine its protective capabilities.
The research involved immersing carbon steel specimens in an acidic medium with and without the inhibitor researchgate.net. The concentrations of the inhibitor ranged from 50 to 250 parts per million (ppm), and the experiments were conducted at temperatures of 40, 50, and 60 °C researchgate.net.
Gravimetric Findings:
The primary gravimetric method used was weight loss measurement, which determines the amount of metal lost to corrosion over time. A complementary method, hydrogen gas evolution, measures the volume of hydrogen gas produced as a byproduct of the corrosion reaction in acidic media researchgate.net. The volume of gas produced is directly proportional to the corrosion rate researchgate.net.
The findings from these studies indicate that 2-(4-methoxyphenoxy)benzylamine HCl effectively reduces the corrosion rate of carbon steel. The protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a film that shields the steel from the corrosive environment researchgate.net. The presence of nitrogen and oxygen atoms, along with the amine group in the molecule's structure, facilitates this adsorption process researchgate.net.
The inhibition efficiency was observed to be dependent on both the concentration of the inhibitor and the temperature of the environment. While specific numerical data from the primary study is not publicly available, the established trends are summarized below.
Table 1: Influence of Concentration and Temperature on Inhibition Efficiency
| Parameter | Trend | Description |
|---|---|---|
| Inhibitor Concentration (50-250 ppm) | Efficiency Increases | As the concentration of 2-(4-methoxyphenoxy)benzylamine HCl increases, more molecules are available to adsorb onto the carbon steel surface, leading to the formation of a more complete and protective film. This results in a lower corrosion rate and higher inhibition efficiency. |
| Temperature (40-60 °C) | Efficiency Decreases | The research indicated that while the inhibitor showed good efficiency at 40°C, particularly at a concentration of 250 ppm, the efficiency decreased as the temperature was elevated to 50°C and 60°C. This suggests that the adsorption of the inhibitor on the steel surface may be a physical process (physisorption), which tends to weaken at higher temperatures. |
These gravimetric studies confirm that 2-(4-methoxyphenoxy)benzylamine HCl acts as an effective corrosion inhibitor, with its performance being a function of both concentration and temperature.
Ligand Design in Organometallic Chemistry (Arising from C-H Activation Studies)
While direct studies focusing on the C-H activation of this compound for ligand design are not prominent in the available literature, the broader class of benzylamines is a subject of intense research in this area. C-H activation is a powerful strategy in synthetic chemistry that involves the cleavage of a typically unreactive carbon-hydrogen bond and its replacement with a new bond, often to a metal center. This methodology is foundational for creating novel and complex molecules, including specialized ligands for organometallic catalysts.
The benzylamine moiety is a valuable substrate for such transformations. Research has demonstrated that the primary amine group (-NH2) in benzylamines can act as an effective directing group in transition-metal-catalyzed reactions, particularly with ruthenium (Ru) and palladium (Pd).
Ruthenium-Catalyzed Reactions: Studies have shown that a free amine group can direct a Ruthenium(II) catalyst to activate a C-H bond on the adjacent aromatic ring. This has been successfully applied in the redox-neutral annulation of primary benzylamines to synthesize complex nitrogen-containing heterocyclic structures like isoquinolines. In these processes, the benzylamine itself becomes a core part of a new, more complex molecule that can function as a ligand.
Palladium-Catalyzed Reactions: Similarly, palladium-based catalytic systems have been developed for the meta-C-H functionalization of benzylamines. Using specialized ligands to assist the palladium catalyst, chemists can selectively introduce new functional groups (such as aryl, amino, or chloro groups) at the meta-position of the benzylamine's aromatic ring.
The significance of these C-H activation strategies lies in their ability to build molecular complexity from relatively simple starting materials. For a molecule like this compound, this established reactivity of the benzylamine group offers significant potential. The existing fluoro and methoxyphenoxy substituents, combined with the directing ability of the amine group, could be used to synthesize highly tailored, multifunctional ligands. Such ligands are of great interest in organometallic chemistry for their potential to fine-tune the electronic and steric properties of metal catalysts, thereby enhancing their activity, selectivity, and stability in a wide range of chemical transformations.
Advanced Analytical Methodologies for 2 Fluoro 6 4 Methoxyphenoxy Benzylamine Characterization and Analysis
Chromatographic Separation and Purification Techniques
Chromatography is an indispensable tool in pharmaceutical analysis, providing the means to separate complex mixtures into their individual components. For 2-Fluoro-6-(4-methoxyphenoxy)benzylamine, various chromatographic techniques are employed for both purification and analytical assessment.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically developed to separate the main compound from process-related impurities and degradation products. nih.gov The method's performance is evaluated through system suitability tests, ensuring adequate resolution and peak shape. nih.gov
A typical HPLC method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. Detection is commonly performed using a UV detector set to a wavelength where the aromatic rings of the analyte exhibit strong absorbance (e.g., 254 nm or 290 nm). nih.gov Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. For isolation of impurities for structural elucidation, the analytical method can be scaled up to a semi-preparative or preparative scale.
Table 1: Hypothetical HPLC Purity Analysis of a this compound Sample Method: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile:Water (60:40 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.85 | 15,340 | 0.35 | Unknown Impurity 1 |
| 2 | 3.52 | 10,980 | 0.25 | Starting Material |
| 3 | 4.78 | 4,325,600 | 98.90 | This compound |
| 4 | 5.91 | 19,700 | 0.45 | Unknown Impurity 2 |
| 5 | 7.14 | 2,185 | 0.05 | Dimer Impurity |
Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. ijprajournal.com In the context of this compound synthesis, GC is primarily used to identify and quantify residual solvents, which are classified as volatile organic impurities. thermofisher.comrroij.com Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical substances. Headspace GC, where the vapor phase above the sample is injected, is a preferred method for this analysis due to its sensitivity and ability to minimize matrix effects. ijprajournal.com
The method typically employs a high-polarity capillary column. Reaction monitoring can also be performed using GC to track the consumption of volatile starting materials or the formation of volatile byproducts. rroij.com
Table 2: Hypothetical Residual Solvent Analysis of this compound by Headspace GC Method: DB-624 column; Oven Program: 40°C (10 min) to 220°C at 10°C/min; Detector: Flame Ionization Detector (FID).
| Compound | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) | Status |
| Toluene (B28343) | 8.21 | 150 | 890 | Pass |
| Tetrahydrofuran (THF) | 5.64 | 95 | 720 | Pass |
| N,N-Dimethylformamide | 12.33 | < 50 | 880 | Pass |
| Methanol | 3.45 | 410 | 3000 | Pass |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijprajournal.comuva.es SFC has gained significant traction in the pharmaceutical industry, particularly for chiral separations, due to its high efficiency, speed, and reduced organic solvent consumption, making it a "green" technology. researchgate.netfagg.be
The molecule this compound is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced in a subsequent synthetic step to create a derivative, SFC would be the premier analytical technique for separating the resulting enantiomers. nih.gov This separation is typically achieved using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives. researchgate.net The high diffusivity and low viscosity of the supercritical CO2 mobile phase allow for rapid separations with excellent resolution. researchgate.net
Table 3: Illustrative SFC Chiral Separation of a Hypothetical Derivative Compound: N-acetyl-1-(2-fluoro-6-(4-methoxyphenoxy)phenyl)ethanamine Method: Chiralpak AD-H column; Mobile Phase: 85% CO2, 15% Methanol; Flow Rate: 3.0 mL/min.
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| (R)-enantiomer | 3.15 | 1,245,800 | 49.8 |
| (S)-enantiomer | 4.22 | 1,255,100 | 50.2 |
Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the structural identification and quantification of impurities. biomedres.us
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of detailed structural information of compounds as they elute from the column, which is particularly useful for identifying unknown impurities or metabolites without the need for off-line isolation. ijsdr.orgsemanticscholar.org The analysis can be performed in on-flow, stopped-flow, or loop-collection mode to enhance sensitivity. semanticscholar.orgnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) combines the separation power of GC with the high sensitivity and selectivity of a tandem mass spectrometer. thermofisher.com This technique is ideal for detecting and quantifying trace-level volatile or semi-volatile impurities, even in complex matrices. longdom.org The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented, and the second mass spectrometer (MS2) detects a specific fragment ion. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise. nih.gov
Table 4: Hypothetical Identification of an Impurity using GC-MS/MS
| Parameter | Value |
| Retention Time | 14.5 minutes |
| Impurity Identity | 2-Fluoro-6-methoxybenzylamine |
| Precursor Ion (M+) [m/z] | 155.08 |
| Product Ion (Fragment) [m/z] | 125.07 (loss of CH2NH2) |
| Mode | Multiple Reaction Monitoring (MRM) |
| Concentration | 12 ppm |
Quantitative Spectroscopic Methods for Concentration Determination (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or absolute purity of a substance without relying on a reference standard of the analyte itself. diva-portal.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. diva-portal.org
In a typical ¹H qNMR experiment, a precisely weighed sample of this compound is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard (e.g., maleic acid). nih.gov By comparing the integral of a unique, well-resolved proton signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision. nih.gov Key experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure full relaxation of all relevant nuclei for accurate quantification.
Table 5: Hypothetical Purity Determination of this compound by ¹H qNMR Internal Standard (IS): Maleic Acid (Certified Purity: 99.95%)
| Parameter | Analyte (2-F-6-(4-MeO)BA) | Internal Standard (Maleic Acid) |
| Weight (m) | 20.52 mg | 10.15 mg |
| Molecular Weight (MW) | 247.27 g/mol | 116.07 g/mol |
| Number of Protons (nH) | 2 (for -CH₂- signal) | 2 (for -CH=CH- signal) |
| Integral Area (A) | 1.85 | 2.00 |
| Calculated Purity (P) | 99.2 % w/w | 99.95 % (Certified) |
Calculation Formula: P_analyte = (A_analyte / A_IS) * (nH_IS / nH_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Future Research Horizons for 2 Fluoro 6 4 Methoxyphenoxy Benzylamine
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of amines is a fundamental process in organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. Future research into 2-Fluoro-6-(4-methoxyphenoxy)benzylamine will likely prioritize the development of green and efficient synthetic strategies.
One promising avenue is the catalytic hydrogenation of the corresponding benzonitrile (B105546) precursor, 2-fluoro-6-(4-methoxyphenoxy)benzonitrile (B1226281). This approach is highly atom-economical, producing the desired amine with only hydrogen as a reagent. Research could focus on developing novel catalysts, such as those based on non-precious metals, to improve efficiency and reduce costs. acs.org Ruthenium hydride complexes, for example, have shown high activity for the hydrogenation of benzonitrile to benzylamine (B48309). acs.org
Another sustainable route is the direct reductive amination of 2-fluoro-6-(4-methoxyphenoxy)benzaldehyde. researchgate.netorganic-chemistry.org This one-pot reaction combines an aldehyde, an ammonia (B1221849) source, and a reducing agent, often under catalytic conditions. organic-chemistry.org The development of catalysts that can facilitate this transformation using green hydrogen sources and environmentally benign solvents would be a significant advancement. researchgate.nethw.ac.uk Tandem reactions, where benzyl (B1604629) alcohol is converted directly to benzylamine, represent an even more efficient strategy, minimizing intermediate purification steps. hw.ac.uk
Future synthetic research could be guided by the principles of green chemistry, aiming for high-yield, low-waste processes. rsc.org This includes exploring the use of recoverable catalysts and aqueous reaction media to further enhance the sustainability of the synthesis. rsc.org
Exploration of Novel Reactivity Patterns and Selectivity Enhancement Strategies
The reactivity of this compound is dictated by the interplay of its functional groups. The primary amine offers a nucleophilic center for a variety of transformations, including N-alkylation, acylation, and sulfonylation, which could lead to the synthesis of diverse compound libraries. nih.gov The aromatic rings, activated and directed by the fluoro and methoxyphenoxy substituents, present opportunities for electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
A key area of future research will be to understand and control the regioselectivity of these reactions. The ortho-fluoro substituent, due to its strong electron-withdrawing nature, can significantly influence the reactivity of the adjacent benzylic position and the aromatic ring. researchgate.netnih.gov For instance, in palladium-catalyzed C-H bond functionalization, the position of fluorine substituents can direct the reaction to specific sites on the aromatic ring. researchgate.net Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), could enable highly selective C-H functionalization at the N-benzylic position, overriding the inherent reactivity of other sites. rsc.org
Furthermore, the development of photocatalytic methods could unlock novel reactivity pathways. Photo-oxidation of benzylamines, for example, can be tuned to selectively produce different products, such as nitriles or imines, by modifying the catalyst and reaction conditions. rsc.org Investigating the photochemical properties of this compound could lead to new synthetic transformations under mild and controlled conditions.
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. bohrium.comnumberanalytics.comnumberanalytics.com In the context of this compound, computational methods can be employed to predict the physicochemical and biological properties of its derivatives, guiding synthetic efforts toward compounds with specific functionalities. computabio.comnih.gov
Using techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, researchers can build models that correlate the structural features of molecules with their properties, such as solubility, lipophilicity, and potential biological activity. tandfonline.comarxiv.org This in silico screening allows for the prioritization of synthetic targets, saving time and resources. tandfonline.com
Molecular modeling can also be used to design derivatives with tailored electronic and steric properties for specific applications. numberanalytics.comifpenergiesnouvelles.com For example, by modifying the substituents on the aromatic rings, it may be possible to fine-tune the molecule's ability to act as a ligand for a specific metal catalyst or to bind to a biological target. Density Functional Theory (DFT) calculations can provide insights into the reaction mechanisms and help in the rational design of catalysts for selective transformations. bohrium.com The prediction of drug-like properties is a particularly active area of computational chemistry, and these methods could be applied to a virtual library of derivatives of this compound to identify candidates with therapeutic potential. computabio.comresearchgate.net
Integration into Emerging Areas of Chemical Science, such as Supramolecular Chemistry or Catalysis
The unique structural features of this compound make it an attractive candidate for incorporation into more complex molecular systems. In supramolecular chemistry, the amine group can participate in hydrogen bonding, while the aromatic rings can engage in π-stacking interactions. These non-covalent interactions are the basis for the self-assembly of molecules into well-defined, functional architectures. For instance, benzene-1,3,5-tricarboxamides, which feature similar amide functionalities, are known to form columnar structures through hydrogen bonding. nih.gov Derivatives of this compound could potentially be designed to self-assemble into novel supramolecular polymers or gels with interesting material properties.
In the field of catalysis, the benzylamine moiety can serve as a ligand for transition metals, forming complexes with catalytic activity. The electronic properties of the ligand, influenced by the fluoro and methoxyphenoxy groups, could be tuned to optimize the performance of the catalyst for specific reactions. Benzylamine itself has been shown to act as a nucleophilic catalyst in certain organic transformations. organic-chemistry.org Furthermore, benzylamine derivatives are key structural motifs in many pharmaceuticals and bioactive molecules, suggesting that functionalized versions of this compound could be valuable intermediates in medicinal chemistry. rsc.org The development of catalytic C-N bond activation strategies could also utilize benzylamines as benzylating agents, offering an atom-economical alternative to traditional methods. researchgate.net
Q & A
Basic: What are the primary synthetic routes for 2-fluoro-6-(4-methoxyphenoxy)benzylamine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation, nucleophilic substitution, and amine functionalization. For example, a modified Balz-Schiemann reaction can introduce fluorine at the 2-position using 2-methyl-3-(4-methoxyphenoxy)aniline as a precursor, followed by bromination and Gabriel reaction to install the benzylamine group . Key factors:
- Temperature control during diazotization (Balz-Schiemann) minimizes side reactions.
- Solvent polarity (e.g., DMF vs. THF) affects substitution efficiency in the methoxyphenoxy group installation.
- Stoichiometry of ammonia in the Gabriel reaction determines amine purity.
Reported yields range from 40–55%, with impurities arising from incomplete bromination or over-oxidation .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
A multi-technique approach is essential:
- H/C NMR : Assign peaks for fluorine-induced deshielding (e.g., C-F coupling at ~160 ppm in C) and methoxy protons (δ ~3.8 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H] at m/z 276.1 (calculated for CHFNO).
- HPLC-PDA : Purity >95% ensures absence of byproducts like unreacted brominated intermediates .
Advanced: How do electronic effects of the 4-methoxyphenoxy group influence the compound’s reactivity in nucleophilic substitutions?
The electron-donating methoxy group activates the benzene ring, enhancing electrophilic substitution at the para position. However, steric hindrance from the bulky phenoxy group can reduce reaction rates in further functionalization. Computational studies (DFT) suggest the fluorine atom at the 2-position creates a localized electron-deficient region, directing nucleophiles to the 6-position .
Advanced: What chromatographic methods optimize purification of this compound?
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar byproducts .
- Ion-exchange chromatography : Effective for separating amine derivatives from halogenated impurities .
- Preparative TLC : Silica gel GF with ethyl acetate/hexane (3:7) provides >90% recovery .
Advanced: How does the compound’s stability vary under acidic vs. basic conditions?
- Acidic conditions (pH <3) : Protonation of the amine group increases solubility but risks cleavage of the methoxyphenoxy ether bond via SN1 mechanisms.
- Basic conditions (pH >10) : Deprotonation destabilizes the benzylamine moiety, leading to oxidative degradation.
Accelerated stability studies (40°C/75% RH) show a half-life of 14 days in pH 7.4 buffer vs. 3 days in pH 12 .
Advanced: What contradictions exist in reported biological activities of analogous fluorinated benzylamines?
- Antimicrobial studies : Some analogs show MIC values <1 µg/mL against S. aureus, while others exhibit no activity due to differences in cell membrane penetration .
- CNS activity : Fluorine at the 2-position enhances blood-brain barrier permeability in some studies but reduces it in others, likely due to steric vs. electronic trade-offs . Resolve contradictions via molecular docking to compare target binding affinities .
Methodological: How can researchers design assays to study the compound’s inhibition of monoamine oxidases (MAOs)?
- Fluorometric assay : Monitor oxidation of kynuramine to 4-hydroxyquinoline (λ = 315 nm, λ = 380 nm) in the presence of MAO-A/MAO-B.
- IC determination : Use 10–100 µM compound concentrations and compare to reference inhibitors (e.g., clorgyline for MAO-A).
- Kinetic analysis : Calculate K via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Methodological: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR to monitor diazotization completion.
- Design of experiments (DoE) : Optimize bromination time/temperature using a central composite design.
- Crystallization control : Seed with pure compound to ensure consistent polymorph formation .
Methodological: How can computational models predict the compound’s metabolic pathways?
- CYP450 docking : Use AutoDock Vina to simulate interactions with CYP3A4/2D6 isoforms.
- MetaSite : Predict phase I metabolites (e.g., N-dealkylation or O-demethylation).
- ADMET predictors : Estimate clearance rates and hepatotoxicity risks .
Methodological: What spectroscopic techniques resolve ambiguities in fluorine-containing regions of the molecule?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
